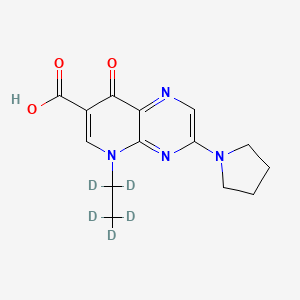
Piromidic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piromidic Acid-d5 is a variant of Piromidic acid, which is a quinolone antibiotic . It is active against both Gram-positive and Gram-negative bacteria . It is used for the treatment of urinary tract and intestinal infections .
Molecular Structure Analysis
Piromidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, substituted at position 2 by a pyrrolidin-1-yl group and at position 8 by an ethyl group . The molecular formula is C14H16N4O3 .
Aplicaciones Científicas De Investigación
Antibacterial Agent
Piromidic Acid-d5 is a quinolone antibiotic . It’s active against both Gram-positive and Gram-negative bacteria . This makes it a valuable tool in the research and treatment of various bacterial infections.
Treatment of Bacterial Cystitis
Piromidic Acid-d5 has been shown to inhibit the growth of nalidixic acid-sensitive strains of E. coli in an in vitro model of bacterial cystitis . This suggests its potential application in the treatment of urinary tract infections caused by E. coli.
Research of Intestinal Infections
Due to its antibacterial properties, Piromidic Acid-d5 can be used for the research of intestinal infections . It’s active against gram-negative bacteria and staphylococci, which are common causes of intestinal infections .
Research of Urinary Tract Infections
Piromidic Acid-d5 can also be used for the research of urinary tract infections . Its ability to inhibit the growth of E. coli, a common cause of urinary tract infections, makes it a valuable tool in this field .
Research of Biliary Tract Infections
Piromidic Acid-d5 is active against staphylococci , which are a common cause of biliary tract infections. This suggests its potential application in the research of these infections .
Antimalarial Properties
Piromidic Acid-d5 has demonstrated antimalarial properties . It’s active against chloroquine-sensitive and -resistant strains of P. falciparum in vitro . It’s also active against hepatic stages of P. yoelii yoelii . This suggests its potential use in the research and treatment of malaria.
Propiedades
IUPAC Name |
8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVGKXYVOPKKM-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piromidic Acid-d5 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)
![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)
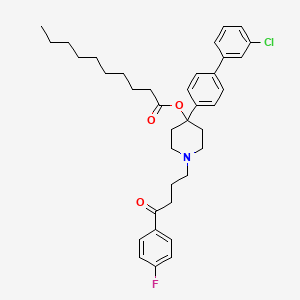
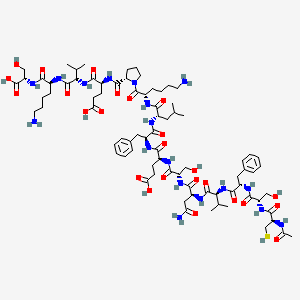
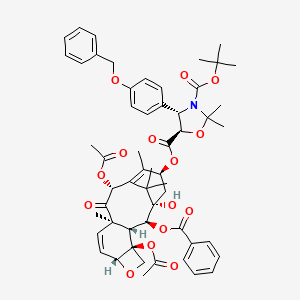
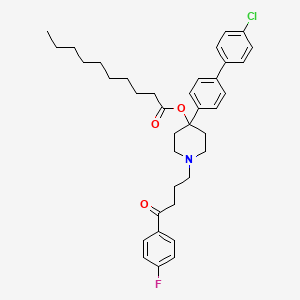
![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)
![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)